rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclization: The protected intermediate undergoes cyclization under specific conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
- (2S,4R)-4-aminoproline methyl esters
Uniqueness
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions.
Properties
CAS No. |
2248389-38-8 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
RSDWKMNMYQDLJN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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